molecular formula C39H60N10O20P2 B587705 Tenofovir Disoproxil Dimer CAS No. 1093279-76-5

Tenofovir Disoproxil Dimer

Cat. No.: B587705
CAS No.: 1093279-76-5
M. Wt: 1050.907
InChI Key: KRLKBWQXBSICEQ-FQLXRVMXSA-N
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Description

Tenofovir Disoproxil Dimer is a derivative of Tenofovir Disoproxil, a nucleotide analog reverse transcriptase inhibitor. It is primarily used in the treatment of HIV-1 and Hepatitis B infections. The dimer form is an advanced version designed to enhance the pharmacokinetic properties and efficacy of the parent compound .

Scientific Research Applications

Tenofovir Disoproxil Dimer has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Tenofovir Disoproxil Dimer primarily targets the HIV-1 reverse transcriptase and the Hepatitis B polymerase . These enzymes are crucial for the replication of retroviruses such as human immunodeficiency virus (HIV) and Hepatitis B virus .

Mode of Action

This compound, being a nucleotide analog reverse transcriptase inhibitor, interferes with the HIV viral RNA dependent DNA polymerase, resulting in the inhibition of viral replication . It inhibits the activity of HIV-1 reverse transcriptase by competing with the natural substrate, deoxyadenosine 5’-triphosphate, and by DNA chain termination .

Biochemical Pathways

Upon oral administration, this compound is hydrolyzed by gut and plasma esterases to tenofovir . Tenofovir is then activated to tenofovir–diphosphate intracellularly . This conversion of this compound into its active form, tenofovir–diphosphate, is similar for HIV and Hepatitis B management .

Pharmacokinetics

The pharmacokinetics of this compound are dose-proportional and similar in healthy volunteers and HIV-infected individuals . The oral bioavailability of this compound is enhanced by administration with a high-fat meal, but is similar at steady state when administered with or without a typical meal . This compound is eliminated by renal elimination, including tubular secretion .

Result of Action

The result of this compound’s action is the inhibition of viral replication . By inhibiting the activity of HIV-1 reverse transcriptase and Hepatitis B polymerase, this compound prevents these viruses from replicating, thereby controlling the viral load in infected individuals .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the oral bioavailability of this compound is enhanced when administered with a high-fat meal . Furthermore, the efficacy of this compound can be affected by the presence of other medications, necessitating careful consideration of drug interactions .

Safety and Hazards

Tenofovir Disoproxil Fumarate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes serious eye damage . It is harmful to aquatic life with long-lasting effects . It is advised to avoid breathing mist, gas or vapors, and avoid contacting with skin and eye .

Future Directions

Tenofovir Disoproxil Fumarate has been shown to be highly effective in patients that have never had an antiretroviral therapy and it seemed to have lower toxicity than other antivirals such as stavudine . In hepatitis B infected patients, after one year of Tenofovir treatment, the viral DNA levels were undetectable . This suggests potential future directions for the use of Tenofovir Disoproxil Fumarate in the treatment of chronic liver diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tenofovir Disoproxil Dimer involves multiple steps, starting with the esterification of Tenofovir with chloromethyl isopropyl carbonate in the presence of a base and a phase transfer catalyst. This is followed by purification and conversion into its pharmaceutically acceptable salts . Another method involves the reaction of 1-(6-amino-purin-9-yl)-propan-2-ol with toluene-4-sulfonic acid diethoxy phosphoryl methyl ester in a non-polar solvent medium, followed by hydrolysis .

Industrial Production Methods: Industrial production methods focus on optimizing yield and purity. Key improvements include the implementation of a telescoped process that eliminates the need for extraction and solvent exchange, and the use of quaternary ammonium salts to enhance the alkylation reaction .

Chemical Reactions Analysis

Types of Reactions: Tenofovir Disoproxil Dimer undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various phosphorylated intermediates and the final dimerized compound .

Properties

IUPAC Name

[[(2R)-1-[6-[[[9-[(2R)-2-[bis(propan-2-yloxycarbonyloxymethoxy)phosphorylmethoxy]propyl]purin-6-yl]amino]methylamino]purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H60N10O20P2/c1-24(2)66-36(50)56-18-62-70(54,63-19-57-37(51)67-25(3)4)22-60-28(9)11-48-16-46-30-32(42-14-44-34(30)48)40-13-41-33-31-35(45-15-43-33)49(17-47-31)12-29(10)61-23-71(55,64-20-58-38(52)68-26(5)6)65-21-59-39(53)69-27(7)8/h14-17,24-29H,11-13,18-23H2,1-10H3,(H,40,42,44)(H,41,43,45)/t28-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRLKBWQXBSICEQ-FQLXRVMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)NCNC3=C4C(=NC=N3)N(C=N4)CC(C)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C)OCOC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)NCNC3=C4C(=NC=N3)N(C=N4)C[C@@H](C)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H60N10O20P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20730418
Record name Tetrakis[({[(propan-2-yl)oxy]carbonyl}oxy)methyl] {methylenebis[azanediyl-9H-purine-6,9-diyl(2R)propane-1,2-diyloxymethylene]}bis(phosphonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20730418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1050.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093279-76-5
Record name Tenofovir disoproxil fumarate impurity J
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1093279765
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrakis[({[(propan-2-yl)oxy]carbonyl}oxy)methyl] {methylenebis[azanediyl-9H-purine-6,9-diyl(2R)propane-1,2-diyloxymethylene]}bis(phosphonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20730418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TENOFOVIR DISOPROXIL DIMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D36VL0A00C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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